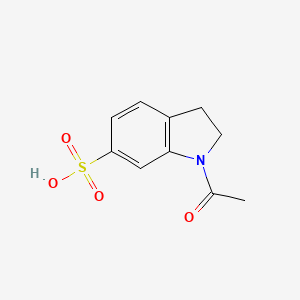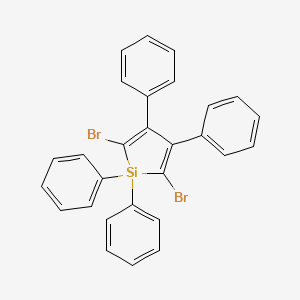![molecular formula C14H14BClO3 B1355243 3-[(4-Chlor-3-methylphenoxy)methyl]phenylboronsäure CAS No. 1072951-91-7](/img/structure/B1355243.png)
3-[(4-Chlor-3-methylphenoxy)methyl]phenylboronsäure
Übersicht
Beschreibung
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C14H14BClO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloromethylphenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in developing new therapeutic agents, especially in cancer research due to its ability to form stable biaryl linkages.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its versatile reactivity.
Wirkmechanismus
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the suzuki reaction .
Pharmacokinetics
It is known that the bioavailability of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
Boronic acids are known to have diverse biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound .
Biochemische Analyse
Biochemical Properties
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles . This interaction is essential for the compound’s ability to inhibit serine proteases and other enzymes that contain active site serine residues . Additionally, 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid can bind to glycan chains of antibodies, making it a valuable tool in bioanalytical applications .
Cellular Effects
The effects of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of specific enzymes, leading to alterations in metabolic pathways and gene expression profiles. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues . This binding inhibits enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These effects underscore the compound’s potential as a metabolic modulator .
Transport and Distribution
The transport and distribution of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy .
Subcellular Localization
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the desired sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and benzyl bromide.
Etherification: 4-chloro-3-methylphenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 4-chloro-3-methylphenoxybenzyl bromide.
Borylation: The resulting ether is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recycle palladium catalysts to reduce costs and environmental impact.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are typical bases used in these reactions.
Solvents: Reactions are often carried out in solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution of the chloromethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the chloromethylphenoxy group, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar but lacks the methyl and phenoxy substituents, affecting its reactivity and applications.
3-Methylphenylboronic Acid: Similar but lacks the chloro and phenoxy substituents, which can influence its chemical behavior.
Uniqueness
3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for the formation of complex molecules through Suzuki-Miyaura coupling. Its combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.
This detailed overview highlights the significance of 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid in various fields, emphasizing its synthetic versatility and broad range of applications
Eigenschaften
IUPAC Name |
[3-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)16)19-9-11-3-2-4-12(8-11)15(17)18/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCJWUQGYLPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC(=C(C=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584901 | |
| Record name | {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-91-7 | |
| Record name | B-[3-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Chloro-3-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)




![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
